4-[1-[2-[(3S)-1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UK-224671 is a small molecule drug that acts as a neurokinin 2 receptor antagonist. It was initially developed by Pfizer Inc. for the treatment of urogenital diseases, specifically urinary incontinence . The compound has a molecular formula of C24H35Cl2N5O3S and is known for its moderate lipophilicity and basicity .
Méthodes De Préparation
The synthesis of UK-224671 involves the preparation of piperidone analogues. A series of these analogues were developed to improve oral absorption by reducing hydrogen bonding potential . The synthetic route typically involves the following steps:
Formation of the Piperidone Core: The core structure is synthesized through a series of reactions involving the formation of the piperidone ring.
Substitution Reactions: Various substituents are added to the piperidone core to achieve the desired pharmacological properties.
Purification and Characterization: The final compound is purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Analyse Des Réactions Chimiques
UK-224671 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions are used to introduce different substituents to the piperidone core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically different analogues of the original compound with modified pharmacological properties .
Applications De Recherche Scientifique
Mécanisme D'action
UK-224671 exerts its effects by antagonizing the neurokinin 2 receptor. This receptor is involved in various physiological processes, including the regulation of smooth muscle contraction in the urogenital system. By blocking this receptor, UK-224671 can reduce the symptoms of urinary incontinence . The molecular targets and pathways involved include the inhibition of neurokinin 2 receptor signaling, which leads to a decrease in smooth muscle contraction .
Comparaison Avec Des Composés Similaires
UK-224671 is unique in its structure and pharmacological properties compared to other neurokinin 2 receptor antagonists. Similar compounds include:
Aprepitant: Another neurokinin receptor antagonist, but it primarily targets the neurokinin 1 receptor.
Maropitant: A neurokinin receptor antagonist used in veterinary medicine.
UK-224671 stands out due to its specific targeting of the neurokinin 2 receptor and its unique chemical structure, which was designed to improve oral absorption and pharmacological stability .
Propriétés
Formule moléculaire |
C24H35Cl2N5O3S |
---|---|
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
4-[1-[2-[(3S)-1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C24H35Cl2N5O3S/c25-21-4-3-19(13-22(21)26)24(6-5-23(32)30(17-24)14-18-1-2-18)7-8-28-15-20(16-28)29-9-11-31(12-10-29)35(27,33)34/h3-4,13,18,20H,1-2,5-12,14-17H2,(H2,27,33,34)/t24-/m1/s1 |
Clé InChI |
OQXJUJDDCWHRLA-XMMPIXPASA-N |
SMILES isomérique |
C1CC1CN2C[C@@](CCC2=O)(CCN3CC(C3)N4CCN(CC4)S(=O)(=O)N)C5=CC(=C(C=C5)Cl)Cl |
SMILES canonique |
C1CC1CN2CC(CCC2=O)(CCN3CC(C3)N4CCN(CC4)S(=O)(=O)N)C5=CC(=C(C=C5)Cl)Cl |
Synonymes |
(S)-(+)-4-(1-(2-(1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxo-3-piperidyl)ethyl)azetidin-3-yl)-1-piperazine sulfamide 4-(1-(2-(1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxo-3-piperidyl)ethyl)azetidin-3-yl)-1-piperazine sulfamide 4-(1-(2-(1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidinyl)ethyl)-3-azetidinyl)-1-piperazinesulfonamide UK 224671 UK-224671 UK224671 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.